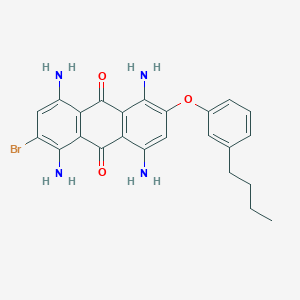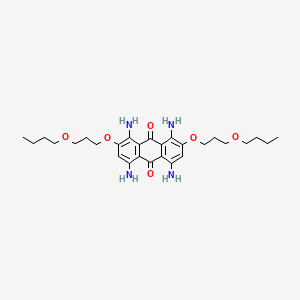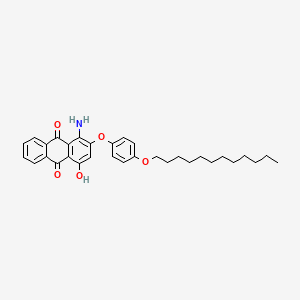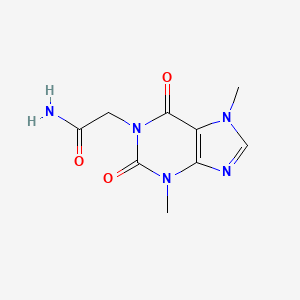
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups, a bromine atom, and a butylphenoxy group attached to an anthracene-9,10-dione core
Méthodes De Préparation
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Bromination: Introduction of a bromine atom to the anthracene-9,10-dione core.
Amination: Introduction of amino groups at specific positions on the anthracene ring.
Phenoxy Substitution: Attachment of the butylphenoxy group to the anthracene core.
The reaction conditions for each step may vary, but they often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom and amino groups can participate in substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which 1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s multiple amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially disrupting their normal function. The bromine atom and butylphenoxy group may also contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione: Similar structure but with an octylphenoxy group instead of a butylphenoxy group.
1,4,5,8-Tetraamino-2-bromo-6-(3-fluorophenoxy)anthracene-9,10-dione: Similar structure but with a fluorophenoxy group instead of a butylphenoxy group.
2,3,5,6-Tetraamino-1,4-benzoquinone: Similar in having multiple amino groups but with a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88602-04-4 |
|---|---|
Formule moléculaire |
C24H23BrN4O3 |
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H23BrN4O3/c1-2-3-5-11-6-4-7-12(8-11)32-16-10-15(27)18-20(22(16)29)24(31)17-14(26)9-13(25)21(28)19(17)23(18)30/h4,6-10H,2-3,5,26-29H2,1H3 |
Clé InChI |
FOPQPWKYYFXJJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)
![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)



![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)


